2-(6-Methylpyridin-2-yl)propanoic acid

Description

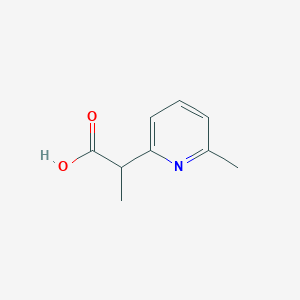

2-(6-Methylpyridin-2-yl)propanoic acid is a pyridine-substituted propanoic acid derivative. Its structure comprises a pyridine ring with a methyl group at the 6-position and a propanoic acid moiety attached at the 2-position of the pyridine. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and GPR40 agonists .

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

2-(6-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-8(10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12) |

Clé InChI |

RVWOHHWZJFOOHU-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=CC=C1)C(C)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by the introduction of the propanoic acid group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 6-methylpyridine in the presence of a suitable catalyst, followed by the carboxylation of the resulting intermediate. This method allows for the large-scale production of the compound with high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-(6-Methylpyridin-2-yl)propanoic acid serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for creating derivatives and analogs in research settings.

Biology

The compound is being studied extensively for its biological activity , particularly its interactions with biomolecules. Research indicates that it may exhibit significant antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

In vitro studies have shown that this compound possesses a minimum inhibitory concentration (MIC) against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 1.5 |

Its mechanism of action may involve disrupting bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.

Antifungal Activity

The compound also demonstrates antifungal activity, with MIC values indicating effective inhibition of fungal growth:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

The lipophilicity of the compound aids in penetrating fungal cell membranes effectively.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.

Medicinal Applications

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active ingredient. Notably, it has been investigated for its efficacy against resistant bacterial infections and its role in managing inflammatory diseases.

Case Studies

-

Antibacterial Efficacy Study

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus, revealing a strong bactericidal effect with complete inhibition at concentrations as low as 1 μg/mL. This highlights its potential for developing therapeutic agents for resistant infections. -

Investigation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a rat model of acute pancreatitis. Treatment resulted in reduced levels of pro-inflammatory cytokines and improved histological outcomes, suggesting a promising role for this compound in managing inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials . Its unique properties can enhance the performance characteristics of various formulations, making it valuable across different sectors.

Mécanisme D'action

The mechanism of action of 2-(6-Methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may influence the properties of polymers or other materials.

Comparaison Avec Des Composés Similaires

Pyridine-Substituted Propanoic Acid Derivatives

The following table summarizes key pyridine-based analogs and their properties:

*Calculated based on molecular formula C₉H₁₁NO₂.

Key Observations :

- Substituent Effects : The 6-methyl group enhances lipophilicity compared to polar groups like methoxy (-OCH₃) or trifluoromethyl (-CF₃). The trifluoromethyl group in the compound from improves metabolic resistance due to its electron-withdrawing nature.

- Biological Relevance: The amino-substituted derivative () may mimic natural amino acids, making it suitable for peptide-based drug design.

Propanoic Acid Derivatives with Other Aromatic Systems

Propanoic acid derivatives with naphthalene or benzene rings are widely studied for their pharmacological activities:

Comparison with this compound:

Pharmacologically Active Derivatives

- SCO-267: A GPR40 full agonist containing a 6-methylpyridin-2-yl moiety.

- Anticancer Agents: Propanoic acid derivatives with iodophenyl groups (e.g., compounds CW1–CW20 in ) highlight the versatility of this scaffold in targeting diverse diseases.

Activité Biologique

2-(6-Methylpyridin-2-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted at the 6-position with a methyl group, attached to a propanoic acid moiety. This structural configuration is thought to contribute to its biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) ranging from 1 to 2 μg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, its mechanism of action may involve disrupting bacterial cell membrane integrity, leading to increased permeability and subsequent cell death .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 1.5 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have reported effective inhibition of fungal growth with MIC values similar to those observed in bacterial assays. The compound's lipophilicity allows it to penetrate fungal cell membranes effectively .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also exert anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect, with the compound achieving complete inhibition at concentrations as low as 1 μg/mL. The study highlighted the potential for developing this compound into a therapeutic agent for treating resistant bacterial infections .

Investigation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a rat model of acute pancreatitis. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved histological outcomes in affected organs. This suggests a promising role for the compound in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.